4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H10O3 It is a biphenyl derivative with formyl groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the biphenyl structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4’-(3-carboxyphenyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(3-hydroxyphenyl)-[1,1’-biphenyl]-3-carbaldehyde.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. In materials science, its formyl groups can participate in condensation reactions to form extended frameworks and polymers .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Another formylated aromatic compound used in organic synthesis and materials science.
4’-(4-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde: A closely related compound with similar structural features and applications.
Uniqueness
4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct reactivity and properties compared to other formylated biphenyl derivatives. Its ability to undergo a wide range of chemical reactions and its utility in various scientific and industrial applications make it a valuable compound in research and development .
Properties
IUPAC Name |
3-[4-(3-formylphenyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-3-1-5-19(11-15)17-7-9-18(10-8-17)20-6-2-4-16(12-20)14-22/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILFUNUROHDJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.